molecular formula C5H9NO B074499 4-Amino-3-penten-2-one CAS No. 1118-66-7

4-Amino-3-penten-2-one

Cat. No.: B074499
CAS No.: 1118-66-7
M. Wt: 99.13 g/mol
InChI Key: OSLAYKKXCYSJSF-ARJAWSKDSA-N
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Description

4-Amino-3-penten-2-one, also known as acetylacetonamine, is an organic compound with the molecular formula C5H9NO. It is a member of the enaminone family, characterized by the conjugated system N–C=C–C=O. This compound is notable for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .

Scientific Research Applications

Mechanism of Action

Target of Action

4-Amino-3-penten-2-one, also known as Acetylacetonamine , is a compound that primarily targets the respiratory system . The respiratory system plays a crucial role in the exchange of gases, making it a significant target for various compounds.

Mode of Action

It is known to engage in intramolecular hydrogen bonding . This interaction involves the calculation of electron density ρ ® and Laplacian ∇ 2 ρ ® at the bond critical point (BCP) using atoms-in-molecule (AIM) theory . The H···O bond possesses low ρ and positive ∇ 2 ρ ®, which are in agreement with the electrostatic character of the intramolecular hydrogen bond (IHB), whereas the N–H bond has covalent character (∇ 2 ρ < 0) .

Biochemical Pathways

This compound is part of the enaminone class of compounds, which are important organic synthetic intermediates for the synthesis of a variety of heterocycles and pharmaceutical compounds . These compounds combine the electrophilicity of enones with the nucleophilicity of enamines . Their basic structural units, N–C=C–C=O, are responsible for the synthesis of many therapeutic agents of both natural and synthetic sources .

Pharmacokinetics

It is known that the compound is solid in form and should be stored at temperatures between 2-8°c . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

It is known that the compound’s intramolecular hydrogen bonding can result in changes to the molecule’s structure and aromaticity .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the strength of the compound’s hydrogen bonds can vary depending on the presence of certain substituents. It has been found that the strongest/weakest hydrogen bonds exist for CF3/F substitutions . Furthermore, the compound’s stability under atmospheric conditions at room temperature allows it to be easily prepared, isolated, and stored .

Preparation Methods

4-Amino-3-penten-2-one can be synthesized through several methods. One common synthetic route involves the reaction of acetylacetone with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the enaminone structure . Industrial production methods may involve similar processes but are optimized for larger-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Amino-3-penten-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-Amino-3-penten-2-one can be compared with other enaminone compounds, such as:

The uniqueness of this compound lies in its balance of stability and reactivity, making it a versatile intermediate in various chemical processes.

Properties

IUPAC Name

(Z)-4-aminopent-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-4(6)3-5(2)7/h3H,6H2,1-2H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLAYKKXCYSJSF-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801310080
Record name (3Z)-4-Amino-3-penten-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23652-84-8, 1118-66-7
Record name (3Z)-4-Amino-3-penten-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23652-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetylacetonamine
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Record name (3Z)-4-Amino-3-penten-2-one
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Record name 4-Amino-3-penten-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-amino-3-penten-2-one?

A1: this compound has a molecular formula of C5H9NO and a molecular weight of 99.13 g/mol.

Q2: How does the intramolecular hydrogen bond in this compound compare to its derivatives?

A3: The intramolecular hydrogen bond strength in this compound is weaker than in its 3-methyl derivative, 3-methyl-4-amino-3-penten-2-one. [, ] This difference is attributed to the steric effects of the methyl group in the 3-methyl derivative. [] Computational studies have also explored the effect of various substituents on the intramolecular hydrogen bond strength in this compound derivatives. [, ]

Q3: What spectroscopic techniques are commonly used to characterize this compound and its derivatives?

A3: Various spectroscopic techniques are employed to characterize this compound and its derivatives. These include:

  • NMR Spectroscopy (1H and 13C NMR): Used to study the structure, tautomerism, and reaction mechanisms involving this compound and its derivatives. [, , , , ]
  • IR Spectroscopy: Provides information about functional groups and intramolecular hydrogen bonding. [, , ]
  • Raman Spectroscopy: Complements IR spectroscopy in vibrational analysis. []
  • UV-Vis Spectroscopy: Used to study electronic transitions and investigate the influence of substituents on the electronic structure. [, ]

Q4: How is this compound typically synthesized?

A5: this compound is commonly prepared by reacting warm acetylacetone with ammonia. While traditional methods employ dry, gaseous ammonia [], studies have shown that aqueous ammonia can also be used to achieve a near-quantitative yield. []

Q5: How does this compound react with diazonium salts?

A6: this compound undergoes azo coupling reactions with benzenediazonium salts at the C-3 position. [, ] The tautomeric equilibrium of the resulting azo compounds can be influenced by substituents on the benzene ring of the diazonium salt. [, ]

Q6: Can this compound act as a ligand in metal complexes?

A7: Yes, this compound and its N-substituted derivatives function as bidentate ligands for various metal ions, including palladium(II), nickel(II), and copper(II). [, , , , , ] These ligands typically form six-membered chelate rings with the metal center. []

Q7: What is the significance of the cis-s-cis configuration in metal complexes of this compound derivatives?

A8: The cis-s-cis configuration in this compound derivatives allows for the formation of stable, square-planar palladium(II) complexes. [] This specific arrangement of donor atoms (O and N) around the metal center is crucial for the complex's stability. [, ]

Q8: How are this compound derivatives utilized in analytical chemistry?

A9: Derivatives of this compound, specifically Fluoral-P (this compound), are employed in analytical chemistry for the detection and quantification of formaldehyde in various matrices. [, , , , , ]

Q9: Describe the principle behind using Fluoral-P for formaldehyde detection.

A10: Fluoral-P reacts with formaldehyde via a Hantzsch reaction, producing a yellow-colored compound, 3,5-diacetyl-1,4-dihydrolutidine (DDL). [, , , ] The intensity of the yellow color is directly proportional to the formaldehyde concentration, allowing for quantitative analysis using spectrophotometry.

Q10: What are the advantages of using Fluoral-P-based methods for formaldehyde analysis?

A10: Fluoral-P-based methods offer several advantages for formaldehyde analysis:

  • Sensitivity: The methods exhibit high sensitivity, enabling the detection of formaldehyde at low concentrations. [, , ]
  • Selectivity: Fluoral-P demonstrates high selectivity towards formaldehyde, minimizing interference from other aldehydes and compounds. []
  • Simplicity: The reaction procedure is simple and can be adapted for various analytical platforms, including flow injection analysis and colorimetric sensor strips. [, , ]

Q11: How is computational chemistry employed in studying this compound and its derivatives?

A11: Computational chemistry plays a crucial role in:

  • Structure determination: Determining the most stable conformations and analyzing intramolecular hydrogen bonding. [, , , , ]
  • Investigating tautomeric equilibria: Predicting the relative stability of different tautomeric forms. [, , , , ]
  • Studying reaction mechanisms: Exploring reaction pathways and transition states involved in reactions with this compound derivatives. []
  • Evaluating electronic properties: Calculating molecular electrostatic potentials, density of states (DOS), and non-linear optical properties. []
  • Predicting molecular properties: Developing quantitative structure-activity relationship (QSAR) models to predict properties like electronic transport efficiency and potential applications as molecular switches. [, ]

Q12: How does the substitution of different groups at the nitrogen atom influence the properties of this compound?

A12: N-substitution significantly impacts the properties of this compound:

  • Intramolecular hydrogen bonding: N-methyl and N-phenyl substitutions weaken the intramolecular hydrogen bond compared to the unsubstituted compound. [, ]
  • Tautomeric equilibria: The proportion of enamino-azo and imino-hydrazo tautomers in azo coupling products can be affected by the substituent on the nitrogen atom. []
  • Metal complex formation: The steric bulk of the N-substituent can influence the isomerism and stability of metal complexes. [, ]
  • Reactivity: The reactivity towards electrophiles like phenyl isocyanate and isothiocyanate can be altered depending on the N-substituent and its electronic effects. []

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